molecular formula C14H10ClN3 B12529218 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline CAS No. 819858-03-2

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline

Cat. No.: B12529218
CAS No.: 819858-03-2
M. Wt: 255.70 g/mol
InChI Key: MIMWDAYADRKANX-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzimidazole ring fused with a benzene ring, with a chloroaniline group attached to the benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline typically involves the condensation of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Properties

CAS No.

819858-03-2

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(4-chlorophenyl)methanimine

InChI

InChI=1S/C14H10ClN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)

InChI Key

MIMWDAYADRKANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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